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molecular formula C8H9BrO B088804 4-Bromo-2-methylanisole CAS No. 14804-31-0

4-Bromo-2-methylanisole

Cat. No. B088804
M. Wt: 201.06 g/mol
InChI Key: UDLRGQOHGYWLCS-UHFFFAOYSA-N
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Patent
US07449466B2

Procedure details

Production Example 9 was repeated except that 5-bromo-2-methoxytoluene and 1-(2-phenethyl)piperazine were replaced with 1-benzyloxy-4-bromo-2-chlorobenzene (7.138 g) and piperazine (12.404 g), respectively. Thus obtained crude product was purified on silica gel column chromatography (eluent, chloroform: methanol=5:2) to provide 1-(4-benzyloxy-3-chlorophenyl)piperazine (4.739 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1-(2-phenethyl)piperazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
7.138 g
Type
reactant
Reaction Step Three
Quantity
12.404 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
BrC1C=CC(OC)=C(C)C=1.[CH2:11]([O:18][C:19]1[CH:24]=[CH:23][C:22](Br)=[CH:21][C:20]=1[Cl:26])[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.[NH:27]1[CH2:32][CH2:31][NH:30][CH2:29][CH2:28]1>>[CH2:11]([O:18][C:19]1[CH:24]=[CH:23][C:22]([N:27]2[CH2:32][CH2:31][NH:30][CH2:29][CH2:28]2)=[CH:21][C:20]=1[Cl:26])[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=CC(=C(C1)C)OC
Step Two
Name
1-(2-phenethyl)piperazine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
7.138 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(C=C(C=C1)Br)Cl
Step Four
Name
Quantity
12.404 g
Type
reactant
Smiles
N1CCNCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Thus obtained crude product
CUSTOM
Type
CUSTOM
Details
was purified on silica gel column chromatography (eluent, chloroform: methanol=5:2)

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=C(C=C(C=C1)N1CCNCC1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 4.739 g
YIELD: CALCULATEDPERCENTYIELD 65.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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